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Compound of Interest

Compound Name: BING

Cat. No.: B12369490 Get Quote

Welcome to the technical support center for the recombinant expression of the BING peptide.

This resource is designed for researchers, scientists, and drug development professionals to

provide clear and actionable guidance on overcoming common challenges encountered during

the expression and purification of this antimicrobial peptide.

Frequently Asked Questions (FAQs)
Q1: What is the BING peptide and what are its key properties?

A1: BING is a 13-amino acid antimicrobial peptide (AMP) originally isolated from the plasma of

the Japanese medaka fish (Oryzias latipes).[1] Its sequence is H-Ile-Arg-Ile-Ile-Leu-Arg-Ala-

Gln-Gly-Ala-Leu-Lys-Ile-OH. BING exhibits broad-spectrum toxicity against pathogenic

bacteria, including drug-resistant strains, by suppressing the expression of cpxR, a key

regulator of the bacterial envelope stress response.[2][3]

Physicochemical Properties of BING Peptide
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Property Value
Significance for
Recombinant Expression

Amino Acid Sequence H-IRIILRAQGALKI-OH

The presence of multiple

hydrophobic (Ile, Leu, Ala, Val)

and cationic (Arg, Lys)

residues influences solubility

and potential toxicity to the

expression host.

Molecular Weight 1482.9 g/mol

This small size can make the

peptide susceptible to

proteolytic degradation within

the host cell.

Theoretical Isoelectric Point

(pI)
11.58

A high pI indicates a net

positive charge at

physiological pH, which can

contribute to interactions with

negatively charged cellular

components like DNA, RNA,

and membranes, potentially

leading to toxicity. It also

guides the choice of buffer

systems for purification.

Grand Average of Hydropathy

(GRAVY)
0.831

A positive GRAVY score

indicates a hydrophobic

nature, which can lead to

aggregation and formation of

inclusion bodies, or poor

solubility in aqueous buffers.

Q2: What are the primary challenges in expressing recombinant BING peptide in E. coli?

A2: The main challenges stem from the inherent properties of BING as a cationic and

hydrophobic antimicrobial peptide:
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Toxicity to the host: The antimicrobial nature of BING can be lethal to the E. coli expression

host, leading to poor cell growth and low yields.[4]

Proteolytic degradation: Due to its small size, the BING peptide is highly susceptible to

degradation by host cell proteases.[4]

Low expression levels: Codon usage bias between the medaka fish gene and E. coli can

lead to inefficient translation. Additionally, the potential toxicity can suppress protein

synthesis.

Poor solubility and inclusion body formation: The hydrophobic nature of BING can lead to the

formation of insoluble aggregates known as inclusion bodies.[5] While this can sometimes

protect the peptide from proteolysis, it necessitates additional refolding steps.

Purification difficulties: The cationic nature of BING can cause it to non-specifically interact

with negatively charged surfaces and molecules, complicating purification.

Q3: What is a fusion partner and why is it recommended for BING peptide expression?

A3: A fusion partner is a larger, well-behaved protein that is genetically fused to the target

peptide (BING). This strategy is highly recommended to overcome the challenges mentioned

above. The fusion partner can:

Mask toxicity: By sequestering the BING peptide, the fusion partner can prevent its toxic

effects on the host cell.[4]

Prevent degradation: The larger size of the fusion protein protects the small BING peptide

from proteolytic enzymes.[4]

Enhance expression: Fusion partners are often chosen for their high and stable expression

in E. coli.

Improve solubility: Some fusion partners can increase the solubility of the target peptide.

Facilitate purification: Many fusion partners have specific binding properties that can be

exploited for affinity purification (e.g., His-tag, GST-tag, MBP-tag).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8929087/
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8929087/
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16421719/
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8929087/
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8929087/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Guides
Issue 1: Low or No Expression of the BING Fusion
Protein

Possible Cause Recommendation & Troubleshooting Steps

Toxicity of the fusion protein

- Lower the induction temperature (e.g., 16-

25°C) to slow down protein expression and

reduce stress on the host. - Decrease the

concentration of the inducing agent (e.g., IPTG

to 0.1-0.5 mM). - Use a weaker promoter or a

tightly regulated expression vector. - Co-express

with chaperone proteins to aid in proper folding.

Codon usage bias
- Synthesize a gene optimized for E. coli codon

usage.

Plasmid instability

- Use a fresh transformation of a reliable

expression strain (e.g., BL21(DE3)). - Ensure

appropriate antibiotic concentration is

maintained in the culture medium.

Inefficient induction

- Optimize the cell density (OD600) at the time

of induction (typically 0.6-0.8). - Verify the

activity of the inducing agent.

Incorrect protein analysis

- Use Tricine-SDS-PAGE for better resolution of

small proteins and peptides. - Perform a

Western blot using an antibody against the

fusion tag to confirm expression.

Issue 2: BING Fusion Protein is Expressed in Inclusion
Bodies
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Possible Cause Recommendation & Troubleshooting Steps

High expression rate
- Lower the induction temperature (16-25°C). -

Reduce the inducer concentration.

Hydrophobicity of the BING peptide

- Co-express with molecular chaperones (e.g.,

GroEL/GroES). - Test different fusion partners

known to enhance solubility (e.g., MBP, SUMO).

Sub-optimal culture conditions
- Supplement the growth medium with additives

like sorbitol or betaine.

Disulfide bond formation (if applicable)

- While BING is linear, incorrect disulfide bond

formation in fusion partners can lead to

misfolding. Express in the cytoplasm of strains

like Origami or Shuffle T7 that facilitate disulfide

bond formation.

Issue 3: Low Yield of Purified BING Peptide After
Cleavage
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Possible Cause Recommendation & Troubleshooting Steps

Inefficient cleavage of the fusion tag

- Optimize the cleavage reaction conditions

(enzyme concentration, temperature, incubation

time, buffer composition). - Ensure the cleavage

site is accessible; consider redesigning the

linker region between the fusion partner and

BING.

Peptide precipitation after cleavage

- Perform cleavage in the presence of

solubilizing agents like urea (2-4 M) or

guanidine hydrochloride (1-2 M). - Adjust the pH

of the buffer to be at least 2 units away from the

pI of BING (pI ~11.58), so an acidic buffer may

be preferable.

Loss of peptide during purification

- Use low-protein-binding tubes and

membranes. - For chromatography, use resins

and buffers designed for peptide purification.

Cation exchange chromatography is often

suitable for cationic peptides like BING. -

Reverse-phase HPLC is a powerful method for

final polishing.

Peptide degradation

- Add protease inhibitors during cell lysis and

purification. - Work at low temperatures (4°C)

throughout the purification process.

Quantitative Data: Typical Yields of Recombinant
Antimicrobial Peptides in E. coli
The yield of recombinant AMPs can vary significantly depending on the peptide sequence,

fusion partner, expression system, and purification strategy. The following table provides a

summary of reported yields for various AMPs to serve as a benchmark.
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Antimicrobial
Peptide

Fusion Partner
Expression
System

Yield (mg/L of
culture)

Reference

Lactoferricin Anionic Peptide
E. coli

BL21(DE3)
~60 [6]

AL32-P113 Intein
E. coli

BL21(DE3)
12.1 [7]

C-L SUMO
E. coli

BL21(DE3)
17.34

Human β-

defensin 2

ΔI-CM mini-intein

+ 18A
E. coli 0.82 ± 0.24

LL-37
ΔI-CM mini-intein

+ 18A
E. coli 0.59 ± 0.11

AGAAN None (soluble)
E. coli

BL21(DE3)
8.01 [1]

C-15867 GST E. coli BL21 1.8 [5]

Experimental Protocols
Protocol 1: Recombinant Expression of a SUMO-BING
Fusion Protein in E. coli

Gene Synthesis and Cloning:

Synthesize the DNA sequence encoding the BING peptide (IRIILRAQGALKI), optimized

for E. coli codon usage.

Incorporate a protease cleavage site (e.g., for TEV protease) between the SUMO tag and

the BING peptide sequence.

Clone the synthesized SUMO-TEV-BING construct into an appropriate expression vector

(e.g., pET series).

Transformation:
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Transform the expression plasmid into a suitable E. coli expression strain, such as

BL21(DE3).

Plate the transformed cells on LB agar plates containing the appropriate antibiotic and

incubate overnight at 37°C.

Expression:

Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow

overnight at 37°C with shaking.

The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial

OD600 of 0.05-0.1.

Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

Cool the culture to 16-25°C and induce protein expression by adding IPTG to a final

concentration of 0.1-0.5 mM.

Continue to incubate the culture for 16-20 hours at the lower temperature with shaking.

Cell Harvesting:

Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of BING Peptide
Cell Lysis:

Resuspend the frozen cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM

imidazole, pH 8.0) containing lysozyme (1 mg/mL) and a protease inhibitor cocktail.

Incubate on ice for 30 minutes.

Sonicate the cell suspension on ice to ensure complete lysis and to shear the genomic

DNA.
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Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Affinity Chromatography (Purification of SUMO-BING):

Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis

buffer.

Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole,

pH 8.0) to remove non-specifically bound proteins.

Elute the SUMO-BING fusion protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl,

250-500 mM imidazole, pH 8.0).

Cleavage of the Fusion Tag:

Dialyze the eluted fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCl, 0.5 mM

EDTA, 1 mM DTT, pH 8.0) to remove imidazole.

Add a specific protease (e.g., TEV protease) to the dialyzed protein solution and incubate

at room temperature for 2-4 hours or at 4°C overnight.

Removal of the Fusion Tag and Protease:

Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved BING
peptide will be in the flow-through, while the His-tagged SUMO and protease will bind to

the column.

Final Purification of BING Peptide (Reverse-Phase HPLC):

Acidify the flow-through containing the BING peptide with trifluoroacetic acid (TFA) to a

final concentration of 0.1%.

Load the sample onto a C18 reverse-phase HPLC column.

Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

Collect the fractions containing the purified BING peptide.
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Confirm the purity and identity of the peptide by mass spectrometry.

Lyophilize the pure fractions to obtain the final peptide powder.

Visualizations
BING Peptide Expression and Purification Workflow
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Caption: Workflow for recombinant BING peptide expression and purification.
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BING Peptide's Mechanism of Action: CpxR Signaling
Pathway

Bacterial Cell Envelope

CpxA
(Sensor Kinase)

CpxR Protein
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BING Peptide cpxR mRNA
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Transcription
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Activates Phosphorylated CpxR
Target Gene
Expression
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Activates Transcription

Click to download full resolution via product page

Caption: BING peptide suppresses the CpxR-mediated stress response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Expression of Recombinant
BING Peptide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12369490#challenges-in-expressing-recombinant-
bing-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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